4-(Methylthio)phenylzinc iodide 4-(Methylthio)phenylzinc iodide
Brand Name: Vulcanchem
CAS No.: 307496-24-8
VCID: VC8263370
InChI: InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
SMILES: CSC1=CC=[C-]C=C1.[Zn+]I
Molecular Formula: C7H7ISZn
Molecular Weight: 315.5 g/mol

4-(Methylthio)phenylzinc iodide

CAS No.: 307496-24-8

Cat. No.: VC8263370

Molecular Formula: C7H7ISZn

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylthio)phenylzinc iodide - 307496-24-8

Specification

CAS No. 307496-24-8
Molecular Formula C7H7ISZn
Molecular Weight 315.5 g/mol
IUPAC Name iodozinc(1+);methylsulfanylbenzene
Standard InChI InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key BSLXURHFHNFSCY-UHFFFAOYSA-M
SMILES CSC1=CC=[C-]C=C1.[Zn+]I
Canonical SMILES CSC1=CC=[C-]C=C1.[Zn+]I

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

4-(Methylthio)phenylzinc iodide consists of a zinc atom coordinated to an iodine atom and a 4-(methylthio)phenyl group. The methylthio substituent (-SMe) at the para position influences the electronic properties of the aromatic ring, increasing the compound’s nucleophilicity. This structural feature is critical for its participation in transition-metal-catalyzed reactions .

Physical Characteristics

Key physical properties, derived from experimental data, include:

PropertyValue
Density1.002 g/mL at 25 °C
Flash Point1 °F (-17.2 °C)
Physical FormLiquid
ColorYellow to brown to black
SensitivityAir-sensitive

The compound’s liquid state and air sensitivity necessitate strict handling under inert atmospheres, such as nitrogen or argon .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via transmetallation reactions, where 4-(methylthio)phenyl iodide reacts with activated zinc powder in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions to prevent oxidation of the zinc reagent:

4-(Methylthio)phenyl iodide+ZnTHF, N24-(Methylthio)phenylzinc iodide\text{4-(Methylthio)phenyl iodide} + \text{Zn} \xrightarrow{\text{THF, N}_2} \text{4-(Methylthio)phenylzinc iodide}

Key parameters influencing yield and purity include:

  • Temperature: Optimal between 0–25 °C.

  • Solvent: THF or diethyl ether.

  • Zinc Activation: Prior treatment with 1,2-dibromoethane enhances reactivity .

Industrial Production Challenges

Industrial-scale production remains underexplored in the literature. Challenges include:

  • Scalability: Maintaining reaction efficiency at larger volumes.

  • Purity Control: Removing byproducts like zinc oxides.

  • Cost-Effectiveness: Sourcing high-purity starting materials .

Reactivity and Applications in Organic Synthesis

Cross-Coupling Reactions

4-(Methylthio)phenylzinc iodide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl structures:

Ar-X+4-(MeS)C₆H₄ZnIPd catalystAr-C₆H₄-SMe+ZnIX\text{Ar-X} + \text{4-(MeS)C₆H₄ZnI} \xrightarrow{\text{Pd catalyst}} \text{Ar-C₆H₄-SMe} + \text{ZnIX}

Key Advantages:

  • High functional group tolerance.

  • Mild reaction conditions (room temperature to 80 °C).

  • Compatibility with aryl halides (X = Cl, Br, I) .

Nucleophilic Substitutions

The compound acts as a nucleophile in reactions with electrophiles like alkyl halides:

R-X+4-(MeS)C₆H₄ZnIR-C₆H₄-SMe+ZnIX\text{R-X} + \text{4-(MeS)C₆H₄ZnI} \rightarrow \text{R-C₆H₄-SMe} + \text{ZnIX}

This reactivity is exploited in synthesizing sulfur-containing pharmaceuticals and agrochemicals .

Hazard CodeRisk StatementSafety Measure
FHighly flammableAvoid ignition sources
XnHarmful if inhaledUse fume hoods

Exposure Limits

AgencyExposure Limit (TWA)
ACGIH50 ppm (Skin)
OSHA200 ppm
NIOSH200 ppm

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

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